1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Description

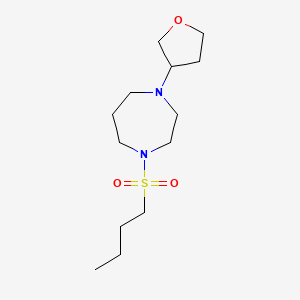

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a 1,4-diazepane derivative featuring a butylsulfonyl group at the N1 position and a tetrahydrofuran-3-yl substituent at N2. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which is frequently modified to tune pharmacological properties such as receptor binding, solubility, and metabolic stability.

Properties

IUPAC Name |

1-butylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3S/c1-2-3-11-19(16,17)15-7-4-6-14(8-9-15)13-5-10-18-12-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJMITGJFDGLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCN(CC1)C2CCOC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized from 3-hydroxytetrahydrofuran and methanesulfonyl chloride.

Introduction of the Butylsulfonyl Group: The butylsulfonyl group is introduced through a reaction with butylsulfonyl chloride under basic conditions.

Formation of the Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis extrapolates trends from structurally analogous 1,4-diazepane derivatives documented in the literature.

2.1 Substituent Effects on Physicochemical Properties

The substituents on the 1,4-diazepane ring significantly alter molecular behavior. A comparison of key analogs is provided below:

Key Observations:

- Butylsulfonyl vs. Aryl/heteroaryl groups : The butylsulfonyl group in the target compound contrasts with aromatic substituents (e.g., pyridinyl in or benzhydryl in ). Sulfonyl groups are strongly electron-withdrawing, which may reduce nucleophilic degradation compared to electron-rich aryl groups. This could enhance metabolic stability, a critical factor in drug design.

- Tetrahydrofuran-3-yl vs. This contrasts with compounds lacking R4 modifications (e.g., ), where lipophilicity dominates.

2.3 Pharmacological Implications

- Receptor binding : Pyridinyl-substituted diazepanes (e.g., ) exhibit strong affinity for dopamine D3 and nicotinic receptors, respectively. The butylsulfonyl group may shift selectivity toward sulfonamide-sensitive targets (e.g., kinases or proteases).

- Solubility and bioavailability : The tetrahydrofuran-3-yl group’s oxygen atom could improve aqueous solubility compared to purely aromatic analogs (e.g., ), though this remains speculative without experimental data.

Biological Activity

1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₈N₂O₂S

- Molecular Weight : 270.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that the compound may exhibit effects on neurotransmitter systems, particularly through modulation of gamma-aminobutyric acid (GABA) receptors. This modulation could lead to anxiolytic and sedative effects, similar to other diazepane derivatives.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. The sulfonamide group in this compound might contribute to this activity by interfering with bacterial folic acid synthesis.

Antitumor Activity

Research has shown that related diazepane derivatives possess antitumor properties. For instance, compounds that interact with farnesyltransferase have demonstrated significant inhibition of tumor growth in vitro and in vivo models. The potential for this compound to act similarly warrants further investigation.

Data Tables

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Inhibition of tumor cell lines | |

| Neurotransmitter Modulation | Potential anxiolytic effects |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, it was found that compounds structurally similar to this compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 5 to 20 µg/mL against Gram-positive bacteria.

Case Study 2: Antitumor Activity

A related diazepane derivative was tested in a mouse model for its antitumor efficacy. The results demonstrated a significant reduction in tumor size when administered at doses of 10 mg/kg body weight, suggesting a promising therapeutic application for similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.